molecular formula C16H30O4 B016437 Diethyl dodecanedioate CAS No. 10471-28-0

Diethyl dodecanedioate

Cat. No. B016437
CAS RN: 10471-28-0
M. Wt: 286.41 g/mol
InChI Key: AFYNPRWLOKYLDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl dodecanedioate often involves esterification and transesterification processes. For example, thiol-functionalized copolymeric polyesters were produced by lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester, respectively, with 1-thioglycerol, highlighting the use of biocatalysts in its synthesis (Fehling et al., 2010).

Molecular Structure Analysis

The molecular structure of diethyl dodecanedioate plays a crucial role in its chemical behavior and applications. Studies involving crystalline-state polymerization under UV irradiation have shed light on the molecular weight and stereochemical structure of polymers derived from diethyl esters, indicating the importance of molecular structure in polymer synthesis (Matsumoto et al., 1998).

Chemical Reactions and Properties

Diethyl dodecanedioate is involved in various chemical reactions, including polymerization and copolymerization, to produce materials with specific properties. For instance, the synthesis of biobased long-chain aliphatic polyesters from 1,12-dodecanedioic acid and a variety of diols demonstrates its reactivity and the ability to influence material properties through chemical synthesis (Zhou et al., 2019).

Physical Properties Analysis

The physical properties of diethyl dodecanedioate and its derivatives, such as thermal stability, crystallinity, and mechanical strength, are essential for their application in materials science. Research on biobased polyesters highlighted the odd-even effect and mechanical properties of polymers synthesized from dodecanedioic acid, providing insight into how the structure affects physical properties (Zhou et al., 2019).

Chemical Properties Analysis

The chemical properties of diethyl dodecanedioate, including reactivity, functionalization potential, and biodegradability, are critical for its application in various domains. Studies on the production of dodecanedioic acid via biotransformation using Candida tropicalis highlight the potential for sustainable production methods and the chemical versatility of dodecanedioic acid and its esters (Funk et al., 2017).

Scientific Research Applications

  • Metabolic and Nutritional Applications :

    • Dodecanedioate shows promise as an anaplerotic substrate for reperfusion injury and inborn metabolic disorders due to its partial oxidation in peroxisomes and terminal oxidation in mitochondria (Jin et al., 2015).
    • It has shown potential in parenteral nutrition, with low urinary excretion and possible metabolic advantages over long-chain and medium-chain triglycerides (Bertuzzi et al., 1993).
    • Dicarboxylic acids, like dodecanedioic acid, can improve glucose metabolism and reduce muscle fatigue in type 2 diabetes patients by enhancing insulin sensitivity and reducing hepatic gluconeogenesis (Mingrone et al., 2013).
  • Biopolymer and Lubricant Applications :

    • Lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester with 1-thioglycerol result in copolymeric polyoxoesters with branched-chain methylenethi (Fehling et al., 2010).
    • Branched dodecanedioate esters have potential as biolubricants or engine oil due to their lubricity properties and varying properties depending on the alcohol used (Ahmed et al., 2021).
  • Chemical Synthesis :

    • Traumtoic (2E-dodecanedioic) acid can be synthesized from 1,12-dodecanedioic acid via the diethyl ester of 2-bromododecanedioic acid (Zakharkin et al., 1983).
  • Drug Delivery Applications :

    • Poly(dodecanedioic acid-tetradecandioic acid) copolymers and poly(brassylic acid-pentadecandioic acid) copolymers show potential as drug delivery devices due to their degradable nature and first-order release characteristics (Guo et al., 2004).
  • Green Chemistry and Sustainable Production :

    • Candida tropicalis can produce sustainable dodecanedioic acid from low-cost plant-oil derivatives, providing a greener production method for nylon-6,12 (Funk et al., 2017).
  • Toxicology and Safety :

    • Ethylene dodecanedioate, a fragrance ingredient, shows no significant toxicity or dermatologic concerns when used as a fragrance ingredient (McGinty et al., 2011).

Safety And Hazards

When handling Diethyl dodecanedioate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak6.


Future Directions

While specific future directions for Diethyl dodecanedioate are not available, one relevant paper discusses the use of a similar compound, 1,12-dodecanedioic acid, in the synthesis of thiol-functionalized polycondensates7. This suggests potential applications in the development of new materials.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

diethyl dodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYNPRWLOKYLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146669
Record name Diethyl dodecanedioate
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Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl dodecanedioate

CAS RN

10471-28-0
Record name Dodecanedioic acid, 1,12-diethyl ester
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Record name Diethyl dodecanedioate
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Record name 10471-28-0
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Record name Diethyl dodecanedioate
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Record name Diethyl dodecanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
WA Ahmed, J Salimon, N Salih, MA Yarmo… - Kemija u …, 2021 - silverstripe.fkit.hr
… Symmetrical diesters based on medium carbon chain acid, dodecanedioic acid, and short- and medium-chain alcohols, such as diethyl dodecanedioate, dibutyl dodecanedioate, …
Number of citations: 2 silverstripe.fkit.hr
JG O'Rear, FL James, PJ Sniegoski - 1967 - apps.dtic.mil
… during 30 min to a stirred mixture of diethyl dodecanedioate (15.0 g; 0.0524 mole) and ethyl … boiling range; 2 x 120 ml) removes unreacted diethyl dodecanedioate (8.60 g; 0.0300 mole). …
Number of citations: 7 apps.dtic.mil
Y Jiang, AJJ Woortman… - …, 2014 - ACS Publications
… The diacid ethyl esters included (potentially) biobased diethyl succinate, diethyl glutarate, diethyl adipate, diethyl suberate, diethyl sebacate, and diethyl dodecanedioate. The number of …
Number of citations: 164 pubs.acs.org
JD VALOVÁ, J Sraga, P Hrnčiar - Chem. zvesti, 1983 - chempap.org
… 1,3-Cyclotridecanedione (Ша) and 1,3-cyclotetradecanedione (Illb) have been prepared by a three-step synthesis from diethyl dodecanedioate and tridecanedioate respectively, and …
Number of citations: 4 chempap.org
Y Jiang, AJJ Woortman, GORA van Ekenstein… - Polymer …, 2015 - pubs.rsc.org
… The diacid ethyl esters used were: diethyl succinate, diethyl glutarate, diethyl adipate, diethyl sebacate, diethyl suberate, and diethyl dodecanedioate. The number of methylene units …
Number of citations: 97 pubs.rsc.org
Z Jiang, J Zhang - Polymer, 2013 - Elsevier
… Diethyl adipate (DEA, 99%), diethyl dodecanedioate (DED, 98… Copolymerization of LLA with diethyl dodecanedioate (DED) … Copolymerization of LLA with diethyl dodecanedioate (DED) …
Number of citations: 27 www.sciencedirect.com
WA Ahmed, J Salimon, N Salih, MA Yarmo… - Kemija u industriji …, 2021 - hrcak.srce.hr
… Symmetrical diesters based on medium carbon chain acid, dodecanedioic acid, and short- and medium-chain alcohols, such as diethyl dodecanedioate, dibutyl dodecanedioate, …
Number of citations: 2 hrcak.srce.hr
D Maniar, Y Jiang, AJJ Woortman, J van Dijken… - …, 2019 - Wiley Online Library
… However, if diethyl succinate (n=2) and diethyl dodecanedioate (n=10) were used as the monomer, the resultant furan-based copolyesters had only very low urn:x-wiley:18645631:…
WC Howell, WJ Cott, FLM Pattison - The Journal of Organic …, 1957 - ACS Publications
The study of Grignard reagents formed from-fluoroalkyl halides has been extended to include a variety of typical re-actions through the use of such reagents as acid chlorides, acid …
Number of citations: 7 pubs.acs.org
Z Jiang - Biomacromolecules, 2010 - ACS Publications
Candida antarctica lipase B (CALB) was found to be an efficient catalyst for copolymerization of diesters with amino-substituted diols to form poly(amine-co-esters) in one step. The …
Number of citations: 38 pubs.acs.org

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